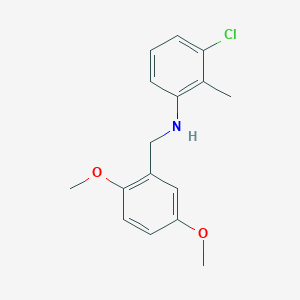![molecular formula C16H20N2O2 B5713676 N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B5713676.png)
N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first developed as a potential anticancer drug due to its ability to selectively target cancer cells that depend on high levels of ribosomal RNA (rRNA) synthesis for their survival. However, recent research has also shown that CX-5461 has potential therapeutic applications in various other diseases, including neurodegenerative disorders and viral infections.
Mechanism of Action
CX-5461 inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to a decrease in N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide synthesis and ribosome biogenesis, which in turn leads to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
In addition to its anticancer effects, CX-5461 has also been shown to have potential therapeutic applications in various other diseases. For example, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have antiviral activity against several RNA viruses, including Zika virus and hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the main advantages of CX-5461 is its specificity for cancer cells that depend on high levels of N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide synthesis for their survival. This makes it a promising candidate for the treatment of various types of cancer, while sparing normal cells. However, one of the main limitations of CX-5461 is its toxicity at high doses, which can limit its therapeutic potential.
Future Directions
There are several future directions for the research and development of CX-5461. One potential direction is the development of combination therapies that target multiple pathways involved in cancer cell survival. Another potential direction is the identification of biomarkers that can predict response to CX-5461 treatment. Finally, the development of more potent and less toxic derivatives of CX-5461 could further improve its therapeutic potential.
Synthesis Methods
The synthesis of CX-5461 involves a series of chemical reactions that result in the formation of the final compound. The starting material for the synthesis is 2-chloro-5-nitrobenzoic acid, which is converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-methylmorpholine to form the corresponding N-methylmorpholide intermediate. This intermediate is then reacted with cyclohexyl isocyanate to form the cyclohexylidene derivative, which is finally converted into CX-5461 by reacting it with methylamine and sodium borohydride.
Scientific Research Applications
CX-5461 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In cancer research, CX-5461 has been shown to selectively target cancer cells that depend on high levels of N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide synthesis for their survival, while sparing normal cells. This makes it a promising candidate for the treatment of various types of cancer, including hematological malignancies and solid tumors.
properties
IUPAC Name |
N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-17-16(20)14(12-8-4-2-5-9-12)18-15(19)13-10-6-3-7-11-13/h3,6-7,10-11H,2,4-5,8-9H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMDYPQZJSAOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=C1CCCCC1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5713610.png)


![[4-(5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5713625.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5713628.png)

![N-[4-(butyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5713639.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5713645.png)
![N~1~-(2-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5713648.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B5713670.png)